2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a formamido group, and a methanethioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with phenyl isothiocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the formamido and methanethioyl groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenoxy)acetic acid
- 2-(2,4-dimethylphenoxy)acetamide
- 2-(2,4-dimethylphenoxy)acetyl chloride
Uniqueness
2-(2,4-dimethylphenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it has a more complex structure, allowing for a broader range of interactions and applications.
Properties
IUPAC Name |
N-[[[2-(2,4-dimethylphenoxy)acetyl]amino]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-8-9-15(13(2)10-12)24-11-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQLEIBKZZTOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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